Acide 2-(propylamino)benzoïque

Vue d'ensemble

Description

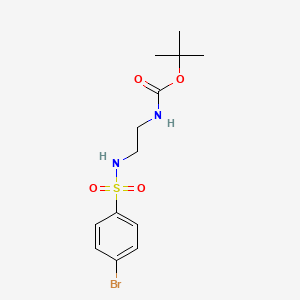

2-(Propylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their diverse applications in organic synthesis, medicinal chemistry, and materials science. Although the specific compound 2-(Propylamino)benzoic acid is not directly mentioned in the provided papers, the research on similar compounds offers insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the condensation of amines with benzoic acids or their derivatives. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids and anilines as starting materials has been described, which could potentially be adapted for the synthesis of 2-(Propylamino)benzoic acid . Additionally, the synthesis of Mannich bases related to benzoic acid derivatives has been reported, indicating the versatility of benzoic acid scaffolds in organic synthesis .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . These techniques can provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . The reactivity can be influenced by substituents on the benzene ring, as seen in the formation of azo-benzoic acids and their precursors . The presence of a propylamino group in 2-(Propylamino)benzoic acid would likely affect its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as ionization constants and solubility, can be determined experimentally. For example, the ionization constants of certain Mannich bases related to benzoic acid have been reported, which are relevant for understanding their behavior in biological systems . The presence of different substituents can also influence the toxicity and antimicrobial activity of these compounds . Theoretical calculations, such as DFT, can complement experimental data by predicting properties and reactivity .

Applications De Recherche Scientifique

- Rôle de l'acide 2-(propylamino)benzoïque: Les chercheurs ont exploré les composés benzoates dérivés de cet acide comme anesthésiques locaux potentiels. Ces composés ont été conçus sur la base de la tétracaïne et de la pramocaïne, avec des modifications visant à améliorer leur efficacité et à réduire leur toxicité .

- Applications: L'anesthésie de surface, l'anesthésie par infiltration et l'anesthésie par bloc bénéficient de ces composés. Notamment, les composés 4d, 4g, 4j, 4k, 4n et 4o présentent de bons effets anesthésiques locaux avec une faible toxicité .

Anesthésiques locaux

Ces applications mettent en évidence la polyvalence et l'importance de l'this compound dans la recherche scientifique. Les chercheurs continuent d'explorer son potentiel dans divers domaines, ce qui en fait un composé intrigant pour des investigations supplémentaires . Si vous avez besoin de plus d'informations ou d'applications supplémentaires, n'hésitez pas à demander !

Mécanisme D'action

While the specific mechanism of action for “2-(Propylamino)benzoic acid” is not provided, benzoic acid derivatives are known to interact with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Safety and Hazards

Propriétés

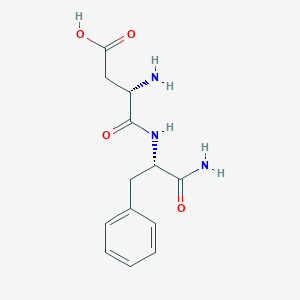

IUPAC Name |

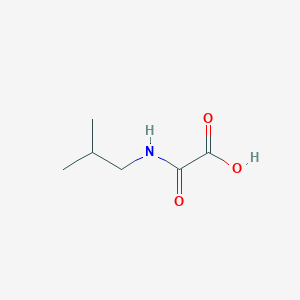

2-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXHQGJZORQMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428884 | |

| Record name | 2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21716-81-4 | |

| Record name | 2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

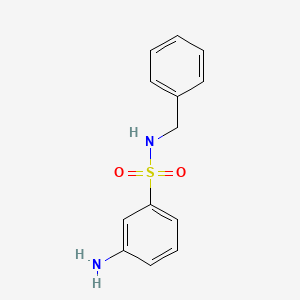

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)